

Dazcapistat: A Technical Guide to a Novel Calpain Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazcapistat (also known as BLD-2660) is a potent, small-molecule inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including muscular dystrophies, neurodegenerative disorders, and fibrotic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for **Dazcapistat**. Detailed methodologies for relevant assays and signaling pathway diagrams are included to support further research and development efforts.

Chemical Structure and Properties

Dazcapistat is a meticulously designed molecule featuring a central oxazole scaffold. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of Dazcapistat



Identifier	Value	Reference
IUPAC Name	N-[(2R)-4-amino-3,4-dioxo-1- phenylbutan-2-yl]-4-(2- fluorophenyl)-2-methyl-1,3- oxazole-5-carboxamide	
SMILES	CC1=NC(=C(O1)C(=O)N INVALID-LINK C(=O)C(=O)N)C3=CC=CC=C3 F	
Molecular Formula	C21H18FN3O4	
Molecular Weight	395.38 g/mol	[1]
CAS Number	2221010-89-3	[1]
InChI Key	XYQHCMDVGIJOTA- MRXNPFEDSA-N	[1]
Computed XLogP3	2.9	
Polar Surface Area	115 Ų	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	6	

Mechanism of Action: Calpain Inhibition

Dazcapistat functions as a potent inhibitor of several calpain isoforms. Calpains are intracellular proteases that, when overactivated by elevated intracellular calcium levels, contribute to pathological cellular processes such as cytoskeletal breakdown, inflammation, and cell death.[2]

Table 2: In Vitro Inhibitory Activity of **Dazcapistat**

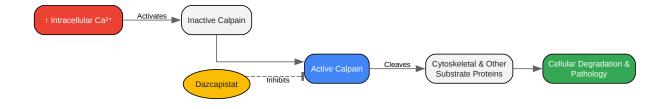


Target	IC50	Reference
Calpain 1	< 3 μΜ	[3][4][5]
Calpain 2	< 3 μΜ	[3][4][5]
Calpain 9	< 3 μM	[3][4][5]

The inhibitory activity of **Dazcapistat** against these key calpain isoforms suggests its therapeutic potential in a range of conditions where calpain hyperactivity is a contributing factor.

Signaling Pathway of Calpain Activation and Inhibition

The following diagram illustrates the general mechanism of calpain activation by calcium influx and its subsequent inhibition by **Dazcapistat**, preventing the cleavage of downstream substrates involved in cellular degradation.



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Figure 1: Dazcapistat Inhibition of the Calpain Pathway.

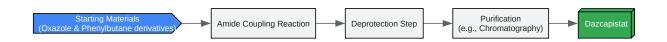
Therapeutic Potential and Clinical Development

Dazcapistat was under development by Blade Therapeutics for the treatment of fibrotic and neurodegenerative diseases.[6][7] The rationale for its development stems from the established role of calpains in the progression of these conditions. While specific results from Phase II clinical trials have not been publicly disclosed, the progression of the compound to this stage suggests promising preclinical and Phase I safety data.



Experimental ProtocolsSynthesis of Dazcapistat

A plausible synthetic route for **Dazcapistat** can be derived from patent literature. The general workflow involves the coupling of key intermediates, followed by deprotection and purification steps. A detailed, step-by-step protocol would require access to the full patent text and supplementary information which is not publicly available.



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Figure 2: General Synthetic Workflow for Dazcapistat.

In Vitro Calpain Activity Assay

The inhibitory potency of **Dazcapistat** on calpain isoforms can be determined using a fluorometric activity assay.

Principle: The assay measures the cleavage of a specific fluorogenic calpain substrate. In the presence of an active calpain enzyme, the substrate is cleaved, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the calpain activity.

Dazcapistat's inhibitory effect is quantified by measuring the reduction in this rate.

Materials:

- Purified recombinant human calpain-1, calpain-2, and calpain-9.
- Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).
- Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT).
- Dazcapistat stock solution (in DMSO).
- 96-well black microplates.
- Fluorescence microplate reader.



Procedure:

- Prepare a serial dilution of Dazcapistat in the assay buffer.
- In the wells of a 96-well plate, add the assay buffer, the calpain enzyme, and the different concentrations of **Dazcapistat** or vehicle (DMSO) for the control.
- Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes).
- Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
- Plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the **Dazcapistat** concentration.
- Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Quantitative Analysis by HPLC-MS/MS

The concentration of **Dazcapistat** in biological matrices (e.g., plasma, tissue homogenates) can be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][11]

Principle: This highly sensitive and selective technique separates **Dazcapistat** from other matrix components using high-performance liquid chromatography (HPLC) and then detects and quantifies it using tandem mass spectrometry (MS/MS).

Instrumentation:

• HPLC system with a suitable reversed-phase column (e.g., C18).



• Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure Outline:

- Sample Preparation: Extract Dazcapistat from the biological matrix using protein precipitation or liquid-liquid extraction. An internal standard (a structurally similar molecule) should be added before extraction for accurate quantification.
- Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve separation.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source
 of the mass spectrometer. Dazcapistat and the internal standard are ionized, and specific
 precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM)
 mode for selective and sensitive detection.
- Quantification: A calibration curve is constructed by analyzing samples with known concentrations of **Dazcapistat**. The concentration in the unknown samples is determined by comparing the peak area ratio of **Dazcapistat** to the internal standard against the calibration curve.

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for **Dazcapistat** in humans is not yet publicly available. Preclinical studies would have been conducted to assess these parameters and inform dosing for clinical trials.

Conclusion

Dazcapistat is a promising calpain inhibitor with demonstrated potent in vitro activity against key calpain isoforms. Its development has reached the clinical stage, indicating a favorable preclinical profile. This technical guide provides a foundational understanding of **Dazcapistat**'s chemical and biological properties. Further disclosure of clinical trial data and detailed experimental protocols will be crucial for the scientific community to fully evaluate its therapeutic potential.



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